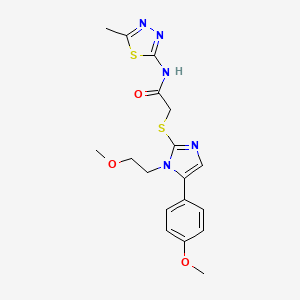
2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of imidazole derivatives. Imidazoles are known for their versatile applications in medicinal chemistry due to their unique structural properties and ability to interact with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be initiated by reacting 5-(4-methoxyphenyl)-1H-imidazole-2-thiol with 2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of a base such as sodium hydride (NaH). The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: For industrial production, scalable synthetic routes involve optimizing the reaction parameters to enhance yield and purity. Continuous flow chemistry methods could be applied to streamline the process, reduce reaction time, and improve safety.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
Oxidation: Can be oxidized using mild oxidizing agents like hydrogen peroxide or sodium periodate to yield sulfoxides or sulfones.
Reduction: The compound's aromatic rings can undergo reduction, typically using metal catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions Used:
Oxidizing agents: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas (H2)
Nucleophiles for substitution: Ammonia (NH3), various amines
Major Products Formed from These Reactions:
From oxidation: Sulfoxides, sulfones
From reduction: Reduced aromatic rings
From substitution: Aminated imidazole derivatives
Wissenschaftliche Forschungsanwendungen
In Chemistry:
Used as a ligand in coordination chemistry, facilitating the formation of metal complexes with potential catalytic properties.
In Biology:
Studied for its potential anti-inflammatory and antimicrobial activities due to its imidazole and thiadiazole moieties.
In Medicine:
Explored for its potential as a pharmaceutical agent in treating various diseases, particularly those involving inflammation and microbial infections.
In Industry:
Wirkmechanismus
The exact mechanism of action depends on the specific application but generally involves interaction with biological macromolecules like enzymes or receptors. For instance:
Molecular Targets and Pathways: Could inhibit specific enzymes involved in inflammatory pathways or disrupt microbial cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
2-mercaptoimidazole derivatives
Thiadiazole-containing imidazoles
Methoxy-substituted imidazole derivatives
Eigenschaften
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S2/c1-12-21-22-17(28-12)20-16(24)11-27-18-19-10-15(23(18)8-9-25-2)13-4-6-14(26-3)7-5-13/h4-7,10H,8-9,11H2,1-3H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZSOOGYPKUDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2653990.png)
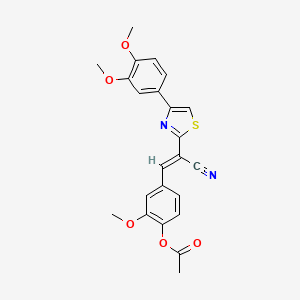
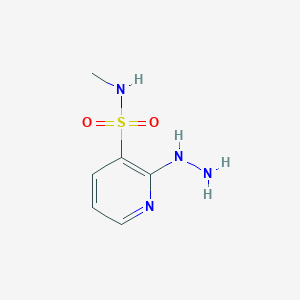
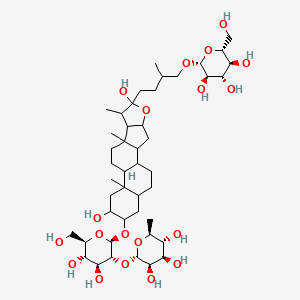
![N-(2-(thiophen-3-yl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2654001.png)

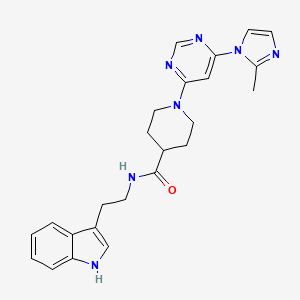
![1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one](/img/structure/B2654006.png)
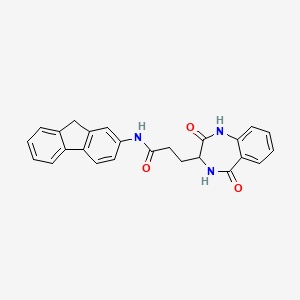
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide](/img/structure/B2654008.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methylbenzoate](/img/structure/B2654009.png)
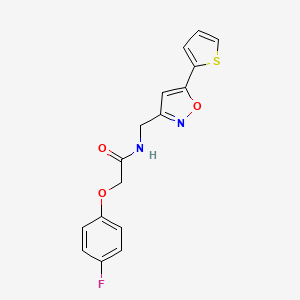
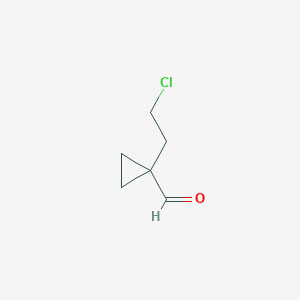
![2-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2654013.png)
